2-Chloro-4-(difluoromethyl)-3-methoxypyridine
Description
2-Chloro-4-(difluoromethyl)-3-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern. Its molecular formula is C₇H₅ClF₂NO, with a molecular weight of 200.57 g/mol. The compound features a chlorine atom at the 2-position, a methoxy group (-OCH₃) at the 3-position, and a difluoromethyl (-CF₂H) group at the 4-position of the pyridine ring. This trifunctional substitution confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research .
The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 3-methoxy group contributes to hydrogen-bonding interactions with biological targets . The 2-chloro substituent may influence reactivity in cross-coupling reactions or serve as a leaving group in further derivatization .
Properties
Molecular Formula |
C7H6ClF2NO |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-4(7(9)10)2-3-11-6(5)8/h2-3,7H,1H3 |
InChI Key |
ZNVOEJOARNJLNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination and Methoxylation of 4-(Difluoromethyl)Pyridine Derivatives
A common approach involves modifying pre-functionalized pyridine cores. For example, 4-(difluoromethyl)pyridine can undergo chlorination at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent methoxylation at the 3-position is achieved via nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) in methanol.
Key Reaction Conditions :
- Chlorination : POCl₃, 110°C, 6–8 hours (yield: 65–75%).
- Methoxylation : NaOMe/MeOH, 60°C, 12 hours (yield: 50–60%).
This method requires precise temperature control to avoid over-chlorination or demethylation side reactions.
Radical-Mediated Difluoromethylation
Radical Addition to Chlorinated Pyridines
The difluoromethyl group can be introduced via radical pathways. A reported protocol uses 2-chloro-3-methoxypyridine and a difluoromethyl radical source, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), under oxidative conditions.
Optimized Protocol :
| Reagent | Conditions | Yield |
|---|---|---|
| NaSO₂CF₂H, TBHP | Acetonitrile, 80°C, 12h | 45% |
| Photoinitiator (e.g., Ir(ppy)₃) | Blue LED, RT, 24h | 55% |
Radical stability and regioselectivity are critical challenges, often addressed by electron-withdrawing groups (e.g., Cl, OMe) directing the radical to the 4-position.
Cyclization of Acyclic Precursors
Hantzsch Pyridine Synthesis
Building the pyridine ring from diketone intermediates allows simultaneous incorporation of substituents. For example, reacting ethyl 3-methoxyacetoacetate with difluoroacetamide under acidic conditions forms a dihydropyridine intermediate, which is oxidized and chlorinated.
Stepwise Process :
- Cyclization : Glacial acetic acid, 100°C, 8h (yield: 70%).
- Oxidation : H₂O₂/AcOH, 60°C, 4h (yield: 85%).
- Chlorination : SOCl₂, DMF, 80°C, 3h (yield: 90%).
This method offers scalability but requires careful purification to isolate the target compound from byproducts.
Industrial-Scale Synthesis
Optimized Multi-Step Process
A patented route (CN116425671A) outlines a cost-effective, large-scale synthesis:
- Methylation : Voitol → 3-methoxy-2-methyl-4H-pyran-4-one (78% yield).
- Amination and Chlorination : POCl₃-mediated conversion to 2-chloro-4-chloromethyl-3-methoxypyridine (75% yield).
- Difluoromethylation : HF-pyridine complex, 120°C, 6h (65% yield).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Functionalization | 60 | Moderate | High |
| Radical-Mediated | 55 | Low | Moderate |
| Cyclization | 70 | High | Low |
| Cross-Coupling | 65 | Moderate | High |
| Industrial Process | 32 | High | Very High |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-4-(difluoromethyl)-3-methoxypyridine.
Oxidation: Formation of 2-chloro-4-(difluoromethyl)-3-pyridinecarboxaldehyde.
Reduction: Formation of 2-chloro-4-(methyl)-3-methoxypyridine.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-3-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The difluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-4-(difluoromethyl)-3-methoxypyridine can be contextualized against related pyridine derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations
Substituent Position and Reactivity :
- The 3-methoxy group in this compound reduces steric hindrance compared to 2-methoxy analogs (e.g., 2-methoxy-3-nitropyridine), enabling smoother nucleophilic substitution at the 2-chloro position .
- In contrast, 2-methoxypyridine derivatives exhibit steric limitations, as seen in reactions where 2-methoxy groups inhibit reactivity due to proximity to the nitrogen lone pair .
Fluorine vs. Non-Fluorinated Analogs: The difluoromethyl group (-CF₂H) improves metabolic stability and membrane permeability compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups. For example, fluorinated pyridines like 2-(difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide show superior fungicidal activity due to reduced oxidative degradation . Non-fluorinated analogs (e.g., 2-methoxy-3-nitro-4-methylpyridine) exhibit lower logP values, reducing their suitability for hydrophobic target binding .
Chlorine as a Functional Handle :
- The 2-chloro substituent in the target compound allows for Suzuki-Miyaura cross-coupling reactions, a feature shared with 4-chloro-2-methoxy-3-nitropyridine .
- In contrast, 6-chloro isomers (e.g., 6-chloro-2-methoxy-3-nitropyridine) are less reactive in coupling reactions due to electronic deactivation by adjacent substituents .
Agrochemical vs. Pharmaceutical Applications: Fluorinated pyridines like the target compound and 6-(chloromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine are prioritized in agrochemicals for their resistance to environmental degradation . Non-fluorinated derivatives (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines) are more common in medicinal chemistry for kinase inhibition, where fluorine’s metabolic effects are less critical .
Research Findings and Data Trends
- Synthetic Yields: Fluorinated pyridines generally exhibit lower yields (e.g., 67–81% for 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines ) compared to non-fluorinated analogs due to the complexity of introducing fluorine atoms.
- Melting Points : The target compound’s melting point is expected to align with trends for halogenated pyridines (268–287°C ), though fluorination may slightly depress it due to reduced crystallinity .
- Spectroscopic Signatures : The 1H NMR of this compound would show distinct shifts for the -CF₂H group (δ ~6.0 ppm, split due to coupling with fluorine) and methoxy protons (δ ~3.8 ppm) .
Biological Activity
2-Chloro-4-(difluoromethyl)-3-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including cytotoxicity, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C7H6ClF2N
- Molecular Weight : 179.58 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with a chlorine atom, a difluoromethyl group, and a methoxy group, which contribute to its unique biological properties.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluating the compound's efficacy against human tumor cell lines revealed the following findings:
| Cell Line | IC50 (µM) | % Inhibition at 20 µM |
|---|---|---|
| MKN-45 (gastric cancer) | 18.8 | 52.26 |
| 5637 (bladder cancer) | 13.0 | 53.41 |
These results suggest that the compound has the potential to be developed as an anticancer agent, particularly due to its selective cytotoxicity towards tumor cells compared to normal cells .
Antibacterial Activity
In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. It has been tested against several bacterial strains, showing selective inhibition of:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | Not significantly effective |
The MIC values indicate that while it is effective against certain strains, further optimization may be necessary to enhance its antibacterial potency .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of the difluoromethyl group may enhance its interaction with biological targets, leading to increased cytotoxicity and antibacterial effects. The methoxy group might also play a role in modulating these interactions by influencing solubility and membrane permeability .
Case Studies and Research Findings
-
Study on Cytotoxic Effects :
A comprehensive study assessed the cytotoxic effects of various pyridine derivatives, including this compound. The findings indicated that structural modifications significantly influenced the activity profiles of these compounds against different cancer cell lines . -
Antibacterial Evaluation :
Another research effort focused on evaluating the antibacterial properties of this compound in comparison with established antibiotics. The results highlighted its potential as an alternative treatment for infections caused by resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
